molecular formula C14H16N4 B14795942 6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine

6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine

Cat. No.: B14795942
M. Wt: 240.30 g/mol
InChI Key: DCSPGBGBURLRBS-UHFFFAOYSA-N
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Description

6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both indole and pyrimidine moieties. Compounds containing these structures are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine typically involves the construction of the indole and pyrimidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating cellular processes. The exact pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-4-(1H-indol-3-yl)pyrimidin-2-amine
  • 2-(2-methyl-1H-indol-3-yl)-6-methylpyrimidin-4-amine

Uniqueness

6-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

6-methyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C14H16N4/c1-9-7-13(15)17-14(16-9)18-10(2)8-11-5-3-4-6-12(11)18/h3-7,10H,8H2,1-2H3,(H2,15,16,17)

InChI Key

DCSPGBGBURLRBS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C3=NC(=CC(=N3)N)C

Origin of Product

United States

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